molecular formula C24H26N4O3 B313445 N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE

N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE

Cat. No.: B313445
M. Wt: 418.5 g/mol
InChI Key: RHPPYJBOGZIKAB-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with butylphenyl and dimethyl groups, linked to a nitrobenzohydrazide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide typically involves the condensation of 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzohydrazide: A simpler analog with similar functional groups.

    N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-hydroxybenzohydrazide: A structurally related compound with a hydroxy group instead of a nitro group.

Uniqueness

N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is unique due to its specific substitution pattern and the presence of both pyrrole and nitrobenzohydrazide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C24H26N4O3/c1-4-5-6-19-7-11-22(12-8-19)27-17(2)15-21(18(27)3)16-25-26-24(29)20-9-13-23(14-10-20)28(30)31/h7-16H,4-6H2,1-3H3,(H,26,29)/b25-16+

InChI Key

RHPPYJBOGZIKAB-PCLIKHOPSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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